molecular formula C6H4N2O3 B7785473 2-methyl-4H-furo[3,4-c]pyrazole-4,6(2H)-dione

2-methyl-4H-furo[3,4-c]pyrazole-4,6(2H)-dione

Cat. No.: B7785473
M. Wt: 152.11 g/mol
InChI Key: RBRVZXKUNFPYGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-4H-furo[3,4-c]pyrazole-4,6(2H)-dione is a heterocyclic compound that features a fused furan and pyrazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4H-furo[3,4-c]pyrazole-4,6(2H)-dione typically involves multicomponent reactions. One common method includes the condensation of aromatic aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate. This reaction can be catalyzed by various catalysts, such as CoCuFe2O4 magnetic nanocrystals, under solvent-free conditions . Another approach involves the use of microwave-assisted synthesis, which offers the advantage of reduced reaction times and higher yields .

Industrial Production Methods

Industrial production of this compound may leverage green chemistry principles, such as the use of environmentally friendly catalysts and solvent-free conditions. The scalability of these methods ensures that the compound can be produced in large quantities while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-methyl-4H-furo[3,4-c]pyrazole-4,6(2H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-methyl-4H-furo[3,4-c]pyrazole-4,6(2H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-4H-furo[3,4-c]pyrazole-4,6(2H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-4H-furo[3,4-c]pyrazole-4,6(2H)-dione is unique due to its fused furan and pyrazole ring system, which imparts distinct chemical and biological properties. This structural uniqueness allows for diverse applications and makes it a valuable compound in various research fields .

Properties

IUPAC Name

2-methylfuro[3,4-c]pyrazole-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O3/c1-8-2-3-4(7-8)6(10)11-5(3)9/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRVZXKUNFPYGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)C(=O)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.